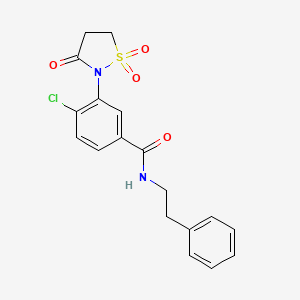![molecular formula C15H19N3O2 B5014843 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5014843.png)
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine (PEO) is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields. PEO is a morpholine derivative that contains an oxadiazole ring and a phenylethyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. This compound has also been shown to modulate the activity of various receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotective effects, antioxidant effects, and anti-inflammatory effects. This compound has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has several advantages for lab experiments, including its high yield of synthesis, ease of purification, and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine, including the development of new compounds based on the this compound scaffold with improved pharmacological properties. This compound can also be studied further for its potential use in treating neurodegenerative diseases, cancer, and other diseases. The mechanism of action of this compound can also be studied further to gain a better understanding of its effects on signaling pathways in cells.
Métodos De Síntesis
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine can be synthesized using various methods, including the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction yields this compound as a white solid with a high yield. Other methods of synthesis include the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxylic acid and the reaction of morpholine with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-thiol.
Aplicaciones Científicas De Investigación
4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases. In cancer research, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. In drug discovery, this compound has been used as a scaffold for developing new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)6-7-14-16-15(20-17-14)12-18-8-10-19-11-9-18/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNSKXIMOABTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[4-(2,2,2-trichloro-1-{[(4-chlorophenyl)sulfonyl]amino}ethyl)phenyl]thio}acetate](/img/structure/B5014762.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)

![3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5014810.png)
![6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5014812.png)
![3,4,5-trimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5014818.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5014839.png)

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)